1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3,3-dimethylbutan-2-ol
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Overview
Description
1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3,3-DIMETHYLBUTAN-2-OL is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
The synthesis of 1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3,3-DIMETHYLBUTAN-2-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic primary amine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3,3-DIMETHYLBUTAN-2-OL involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3,3-DIMETHYLBUTAN-2-OL include other benzodiazole derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C16H23N3O/c1-5-10-18-12-8-6-7-9-13(12)19(15(18)17)11-14(20)16(2,3)4/h5-9,14,17,20H,1,10-11H2,2-4H3 |
InChI Key |
UPCOAWBOZPGUJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C2=CC=CC=C2N(C1=N)CC=C)O |
Origin of Product |
United States |
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